methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate
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Overview
Description
Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is an organic compound with the molecular formula C11H15NO3 It is a derivative of pyridine, characterized by the presence of methoxy and dimethyl groups on the pyridine ring, and an acetate group attached to the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxy-3,5-dimethylpyridin-2-yl)acetate.
Reduction: Formation of 2-(4-methoxy-3,5-dimethylpyridin-2-yl)ethanol.
Substitution: Formation of 2-(4-alkoxy-3,5-dimethylpyridin-2-yl)acetate.
Scientific Research Applications
Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to a modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(4-hydroxy-3,5-dimethylpyridin-2-yl)acetate: Differing by the presence of a hydroxyl group instead of a methoxy group.
Methyl 2-(4-ethoxy-3,5-dimethylpyridin-2-yl)acetate: Differing by the presence of an ethoxy group instead of a methoxy group.
Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)propanoate: Differing by the presence of a propanoate group instead of an acetate group.
Properties
CAS No. |
116419-00-2 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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